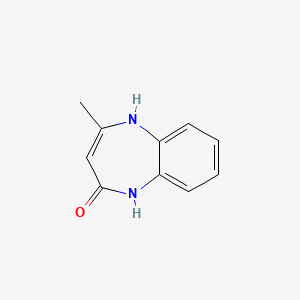

4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one

Vue d'ensemble

Description

4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one is a benzodiazepine derivative . Benzodiazepines and their derivatives have been the focus of interest due to their pharmacological and chemical properties . They are used as raw materials for the synthesis of substances with antibacterial and antitumor activities . They are also used as secondary analgesics or as co-analgesics .

Synthesis Analysis

The synthesis of (4-methyl-1, 5-dihydro, 1, 5-benzodiazepin-2-ylidene)-aryl-amines was accomplished through the condensation of o-phenylenediamine and acetoacetanilide catalyzed by CdCl2 under thermal and microwave irradiation .Molecular Structure Analysis

The molecular formula of 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one is C10H10N2O . The seven-membered diazepine ring adopts a boat-shaped conformation . The mean planes of the two rings of the benzodiazepine unit are inclined to each other .Chemical Reactions Analysis

In the crystal structure of a similar compound, molecules are linked by pairs of N—H O hydrogen bonds, forming inversion dimers with an R2 2(8) ring motif . The dimers are linked by C—H interactions, forming layers lying parallel to (101) .Physical And Chemical Properties Analysis

The average mass of 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one is 174.199 Da . The monoisotopic mass is 174.079315 Da . Further physical and chemical properties such as density, boiling point, and melting point are not provided in the search results .Applications De Recherche Scientifique

Molecular Structure and Synthesis

- A study on the molecular-crystal structure of a related compound, 5-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one, revealed insights into the geometry and conformation of the heterocyclic ring, which could inform the synthesis and pharmacological applications of 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one (Andronati et al., 1982).

- Research on the synthesis of saturated 1,4-benzodiazepines through Pd-catalyzed carboamination reactions offers a novel synthetic pathway that could potentially be applied to the synthesis of 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one, enhancing yields and selectivity (Neukom, Aquino, & Wolfe, 2011).

Medicinal Chemistry Applications

- The enantioselective synthesis of diversely substituted quaternary 1,4-benzodiazepin-2-ones, including potential derivatives of 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one, showcases the ability to produce enantiopure compounds. Such compounds could have significant therapeutic potential due to their high specificity and reduced side effects (Carlier et al., 2006).

- The use of 1,4-benzodiazepin-2-ones in areas of medicinal chemistry beyond classical CNS treatments, such as G-protein-coupled receptor antagonists, enzyme inhibitors, and anticancer agents, indicates a broad potential for 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one in novel therapeutic applications (Spencer, Rathnam, & Chowdhry, 2010).

Innovative Applications and Synthesis Techniques

- The characterization of a novel benzodiazepine derivative focusing on its metabolic and pharmacokinetic properties provides a framework for understanding how modifications to the benzodiazepine core structure, such as those in 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one, can influence drug action and metabolism. This research could guide the development of new benzodiazepine-based therapeutics with improved pharmacological profiles (Ling et al., 2015).

- A study on the microwave-assisted synthesis of 1,4-benzodiazepin-5-ones highlights a method that could be applied to the efficient and rapid synthesis of 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one, potentially reducing reaction times and improving yields (Santagada et al., 2001).

Propriétés

IUPAC Name |

4-methyl-1,5-dihydro-1,5-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-6-10(13)12-9-5-3-2-4-8(9)11-7/h2-6,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXJWZAMMLWMEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401049 | |

| Record name | AC1N64NK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one | |

CAS RN |

60568-46-9 | |

| Record name | AC1N64NK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

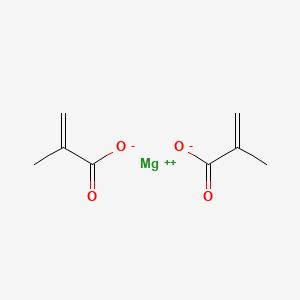

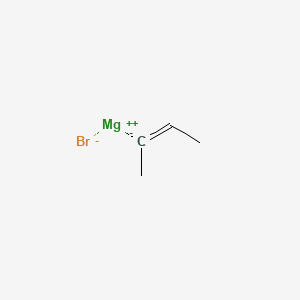

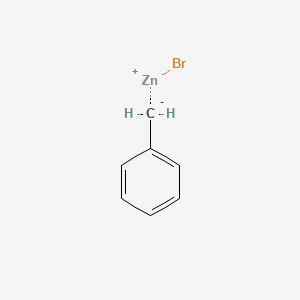

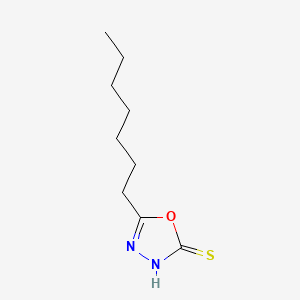

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-4-[[4-[(6aS)-3-amino-1-oxo-6a,7,9,10a-tetrahydro-2H-imidazo[1,5-f]pteridin-4-ium-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate](/img/no-structure.png)